molecular formula C16H24NO2Cl B194461 Bufuralol hydrochloride CAS No. 59652-29-8

Bufuralol hydrochloride

Cat. No. B194461
CAS RN: 59652-29-8
M. Wt: 297.82 g/mol
InChI Key: KJBONRGCLLBWCJ-UHFFFAOYSA-N
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Description

Bufuralol hydrochloride is a potent non-selective β-adrenoceptor antagonist with partial agonist activity . It is primarily metabolized by the cytochrome P450 (CYP) isoform CYP2D6 .


Molecular Structure Analysis

The molecular formula of Bufuralol hydrochloride is C16H24ClNO2 . Its molecular weight is 297.82 . The IUPAC name is 2-(tert-butylamino)-1-(7-ethyl-1-benzofuran-2-yl)ethan-1-ol hydrochloride . The SMILES representation is Cl.CCC1=C2OC(=CC2=CC=C1)C(O)CNC©©C .


Physical And Chemical Properties Analysis

Bufuralol hydrochloride is a crystalline solid . It has a molecular weight of 297.82 . It is soluble in ethanol (≤15mg/ml), DMSO (10mg/ml), and dimethyl formamide (15mg/ml) .

Scientific Research Applications

Genetic Control of Bufuralol Metabolism

Bufuralol hydrochloride's metabolism is genetically controlled. A study found that its metabolism, particularly aliphatic hydroxylation, is under polymorphic control, similar to debrisoquine alicyclic hydroxylation. This discovery has implications for understanding individual variations in drug response due to genetic factors (Dayer et al., 1982).

Hemodynamic Characterization

Bufuralol hydrochloride was compared with Pindolol in a hemodynamic study, demonstrating that it is a non-specific beta-blocking agent with an affinity to beta 1- and beta 2-receptors. The study found that Bufuralol hydrochloride, unlike Pindolol, acutely reduces peripheral resistance when given intravenously (Magometschnigg et al., 1979).

Pharmacological Properties

Bufuralol is identified as a non-selective beta-adrenoceptor blocking agent, similar to propranolol in its properties, including potency. It is devoid of alpha-adrenoceptor blocking activity but possesses beta-adrenoceptor agonist activity. The blocking activity primarily resides in the (-)-isomer (Hamilton Tc & Parkes Mw, 1977).

Influence on Renal Failure

Research has shown that renal failure impacts the behavior of bufuralol, particularly in increasing the plasma concentration-time curves of the parent compound. This finding suggests that renal function significantly affects the pharmacokinetics of bufuralol hydrochloride (Balant et al., 1980).

Pharmacogenetic Variation

Bufuralol's metabolism is influenced by pharmacogenetic variation, with high plasma concentrations observed in poor metabolizers. This variation underscores the importance of considering genetic factors in drug response and potential side effects (Dayer et al., 1983).

Metabolic Interactions

A study on the inhibitory effects of H1-antihistamines on drug metabolic reactions revealed that they significantly inhibit CYP2D6-mediated bufuralol 1′-hydroxylation. This finding is critical in understanding drug-drug interactions involving bufuralol hydrochloride (He et al., 2002).

Cytochrome P450 Enzyme Involvement

Bufuralol hydroxylation is catalyzed by cytochrome P450 2D6 and 1A2 enzymes in human liver microsomes. This study provides insight into the specific enzymatic pathways involved in bufuralol metabolism, crucial for understanding its pharmacokinetics and potential interactions (Yamazaki et al., 1994).

Safety And Hazards

Bufuralol hydrochloride is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of accidental ingestion, it is advised to rinse mouth and not induce vomiting .

properties

IUPAC Name

2-(tert-butylamino)-1-(7-ethyl-1-benzofuran-2-yl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2.ClH/c1-5-11-7-6-8-12-9-14(19-15(11)12)13(18)10-17-16(2,3)4;/h6-9,13,17-18H,5,10H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBONRGCLLBWCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

54340-62-4 (Parent)
Record name Bufuralol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059652298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50975052
Record name Bufuralol hydrochloride
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Molecular Weight

297.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bufuralol hydrochloride

CAS RN

60398-91-6, 59652-29-8
Record name Bufuralol hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60398-91-6
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Record name Bufuralol hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bufuralol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060398916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bufuralol hydrochloride
Source EPA DSSTox
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Record name (±)-α-[[(tert-butyl)amino]methyl]-7-ethyl-2-benzofuranmethanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.543
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(tert-butylamino)-1-(7-ethyl-1-benzofuran-2-yl)ethanol;hydrochloride
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Record name BUFURALOL HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
139
Citations
SA Weerawarna, M Guha‐Biswas… - Journal of heterocyclic …, 1991 - Wiley Online Library
… 2-(2-teri-Butylamino-l-hydroxyethyl)-7-ethylbenzofuran Hydrochloride (Bufuralol Hydrochloride) (1). A solution of the hydrochloride salt of 12 (8.0 g, 21.3 mmoles) in 200 ml of ethanol …
Number of citations: 16 onlinelibrary.wiley.com
D Magometschnigg, J Bonelli, G Kaik - International Journal of …, 1979 - europepmc.org
… beta-receptor blocker, Bufuralol-hydrochloride was compared with Pindolol … Bufuralol-hydrochloride iv application. 2. After beta-receptor blockade with either Bufuralol-hydrochloride or …
Number of citations: 2 europepmc.org
HS Huang, RD Schoenwald… - Journal of pharmaceutical …, 1983 - Wiley Online Library
… after the topical administration to rabbit eyes of 1% isotonic buffered (pH 7.3) solutions of three B-blocking agents, acebutolol hydrochloride, timolol maleate, and bufuralol hydrochloride …
Number of citations: 57 onlinelibrary.wiley.com
T Kronbach - Methods in enzymology, 1991 - Elsevier
Publisher Summary This chapter discusses the bufuralol, dextromethorphan, and debrisoquine as prototype substrates for human P450IID6. The human debrisoquine/sparteine-type …
Number of citations: 81 www.sciencedirect.com
K Umehara, Y Shimokawa… - Biological and …, 2002 - jstage.jst.go.jp
… obtained from the following sources: 7-ethoxyresorufin, 4-hydroxytolbutamide, S-()-mephenytoin,()-4-hydroxymephenytoin, 1-hydoxybufuralol maleate salt,()-bufuralol hydrochloride salt…
Number of citations: 49 www.jstage.jst.go.jp
K Umehara, Y Shimokawa… - Biological and …, 2004 - jstage.jst.go.jp
… obtained from the following sources: 7-ethoxyresorufin, 4-hydroxytolbutamide, S-()-mephenytoin,()-4-hydroxymephenytoin, 1-hydoxybufuralol maleate salt,()-bufuralol hydrochloride salt…
Number of citations: 11 www.jstage.jst.go.jp
A Goto, K Ueda, A Inaba, H Nakajima… - Biological and …, 2005 - jstage.jst.go.jp
… , tranylcypromine hydrochloride, quinidine and alprenolol hydrochloride, from Sigma Chemical Co.; 6b-hydroxytestosterone, from Ultrafine Chemicals;()-bufuralol hydrochloride and 1-…
Number of citations: 10 www.jstage.jst.go.jp
K Umehara, Y Shimokawa… - Biological and …, 2002 - jstage.jst.go.jp
… obtained from the following sources: 7-ethoxyresorufin, 4-hydroxytolbutamide, S-()-mephenytoin,()-4-hydroxymephenytoin, 1-hydoxybufuralol maleate salt,()-bufuralol hydrochloride salt…
Number of citations: 9 www.jstage.jst.go.jp
MM Hammour, A Othman, R Aspera-Werz, B Braun… - Archives of …, 2022 - Springer
… Cocktail 2 (C2) supplements include S-mephenytoin and bufuralol hydrochloride (Biozol, … (20 µM S-mephenytoin and 9 µM bufuralol hydrochloride). Briefly, the differentiated cells were …
Number of citations: 2 link.springer.com
AR Boobis, CE Seddon, DS Davies - Biochemical pharmacology, 1986 - Elsevier
… (-c)Bufuralol hydrochloride and l’-hydroxybufuralol were generous gifts of Roche Products plc (Welwyn Garden City, UK). NADPH (tetrasodium salt, type I) and bovine serum albumin (…
Number of citations: 45 www.sciencedirect.com

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